molecular formula C17H18N2OS2 B15101530 3,5,6-trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

3,5,6-trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15101530
M. Wt: 330.5 g/mol
InChI Key: NUBTYXDKBTUJHS-UHFFFAOYSA-N
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Description

3,5,6-Trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with methyl groups and a 4-methylbenzylsulfanyl group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions often require specific catalysts and conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

3,5,6-Trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative processes and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5,6-dimethyl-2-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
  • 3-Allyl-5,6-dimethyl-2-[(2-phenoxyethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
  • 5,6-Dimethyl-2-[(2-phenoxyethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

3,5,6-Trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2OS2

Molecular Weight

330.5 g/mol

IUPAC Name

3,5,6-trimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H18N2OS2/c1-10-5-7-13(8-6-10)9-21-17-18-15-14(16(20)19(17)4)11(2)12(3)22-15/h5-8H,9H2,1-4H3

InChI Key

NUBTYXDKBTUJHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C

Origin of Product

United States

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